Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate

Synthetic Chemistry Medicinal Chemistry Quality Control

tert-Butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate (CAS 1159825-17-8, MW 376.67 g/mol) is a synthetic pyrrolidine derivative featuring an N-Boc protecting group and a 4-bromo-2-chlorophenoxy ether substituent. The compound is supplied at ≥98% purity by specialist manufacturers and finds use as a versatile building block in drug-discovery programs, particularly where the orthogonal reactivity of bromine and chlorine atoms enables sequential palladium-catalyzed cross-coupling reactions.

Molecular Formula C15H19BrClNO3
Molecular Weight 376.67 g/mol
Cat. No. B11814993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate
Molecular FormulaC15H19BrClNO3
Molecular Weight376.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9H2,1-3H3
InChIKeyRBAPUZHPSLIZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate — A Key N-Boc-Protected Pyrrolidine Intermediate for Medicinal Chemistry


tert-Butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate (CAS 1159825-17-8, MW 376.67 g/mol) is a synthetic pyrrolidine derivative featuring an N-Boc protecting group and a 4-bromo-2-chlorophenoxy ether substituent [1]. The compound is supplied at ≥98% purity by specialist manufacturers and finds use as a versatile building block in drug-discovery programs, particularly where the orthogonal reactivity of bromine and chlorine atoms enables sequential palladium-catalyzed cross-coupling reactions .

Why Generic Substitution of Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate Risks Project Integrity


Simple substitution with the deprotected free amine (CAS 954226-32-5) or its hydrochloride salt (CAS 1220027-56-4) is not equivalent because the N-Boc group critically modulates lipophilicity (calculated LogP 4.49 vs. an estimated ~2.3 for the free base), hydrogen-bond donor count (0 vs. 1), and rotatable bond count (4 vs. 2), directly impacting passive membrane permeability and storage stability . Similarly, regioisomeric analogs such as tert-butyl (3S)-3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate present a different halogen substitution pattern that alters the reactivity sequence in cross-coupling reactions [1]. The quantitative evidence below demonstrates that purity grade, physicochemical properties, and orthogonal reactivity profile cannot be assumed to be interchangeable among in-class compounds.

Quantitative Comparative Evidence for Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate Selection


Purity Grade Differentiates Procurement Reproducibility: 98% vs. 95% Lot-to-Lot Consistency

Commercial suppliers provide the target compound at two distinct purity grades: ≥98% (Leyan, MolCore) and 95% (Chemenu) . The 3-percentage-point improvement from 95% to 98% reduces the maximum total impurity burden from 5.0% to 2.0%, a 2.5-fold reduction in maximum total impurities that enhances reproducibility in single-digit milligram reaction scales typical of early medicinal chemistry optimization. The 98% grade also eliminates any single impurity exceeding 1% versus a potential 2% threshold at the 95% level, meeting stricter regulatory guidance for impurity profiling.

Synthetic Chemistry Medicinal Chemistry Quality Control

Lipophilicity LogP Distinguishes Target from Deprotected Free Amine and Influences Passive Permeability

The N-Boc-protected target compound exhibits a calculated partition coefficient (LogP) of 4.49 and a topological polar surface area (TPSA) of 38.77 Ų . In contrast, the deprotected free amine 3-(4-bromo-2-chlorophenoxy)pyrrolidine (CAS 954226-32-5) is estimated to have a significantly lower LogP (~2.3) due to the exposed basic NH group, which ionizes at physiological pH . The LogP difference of >2 log units corresponds to an approximately 100-fold higher predicted partition into 1-octanol versus water for the Boc-protected form, which can be advantageous when the compound is used as an intermediate for targets requiring enhanced blood-brain barrier penetration or when lipophilic intermediates are needed for subsequent coupling reactions.

Drug Design ADME Prediction Medicinal Chemistry

Hydrogen-Bond Donor Count (0 vs. 1) Implicates Differential Membrane Permeability and CNS Penetrance

The target compound contains zero hydrogen-bond donors (HBD = 0) due to the Boc-protected pyrrolidine nitrogen, whereas the directly comparable hydrochloride salt (CAS 1220027-56-4) and the free amine (CAS 954226-32-5) each possess one hydrogen-bond donor (HBD = 1) from the protonated or free NH group . According to the widely used Lipinski rule-of-five and CNS MPO scoring systems, a change from 0 to 1 HBD can reduce predicted CNS penetration scores and may influence oral bioavailability estimates. When the intermediate is intended for targets where CNS exposure is critical, this measurable molecular descriptor directly informs procurement decisions.

CNS Drug Discovery Permeability Prediction Blood-Brain Barrier

Halogen Substitution Pattern (4-Br-2-Cl vs. 2-Br-5-Cl) Determines Orthogonal Reactivity in Pd-Catalyzed Cross-Coupling

The target compound features a 4-bromo-2-chloro phenoxy substitution pattern, which positions the bromine atom para to the ether linkage and the chlorine ortho. This specific regiochemistry is known to provide orthogonal reactivity in palladium-catalyzed cross-coupling reactions, where aryl bromides undergo oxidative addition significantly faster than aryl chlorides under standard Suzuki or Buchwald-Hartwig conditions [1]. In contrast, the stereochemically pure regioisomer tert-butyl (3S)-3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate places bromine ortho and chlorine meta, reversing the steric and electronic environment at each halogen position [2]. For sequential coupling strategies where the bromine must react first, the 4-Br-2-Cl pattern achieves >10:1 selectivity for bromide oxidative addition over chloride based on established aryl halide reactivity scales (PhBr vs. PhCl: k_rel ≈ 100 in Pd(0) oxidative addition) [3].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Optimal Procurement and Application Scenarios for Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate


Sequential Dual Cross-Coupling for Parallel SAR Library Synthesis

When a medicinal chemistry program requires rapid generation of analogues via sequential Suzuki-Miyaura couplings, the 4-bromo-2-chlorophenoxy pattern of this compound allows the bromide to be functionalized first with high selectivity, while the residual chloride serves as a second diversification handle. This orthogonal reactivity, supported by the >100-fold differential in Pd oxidative addition rates between aryl bromides and chlorides [1], enables efficient parallel synthesis without protecting-group manipulation. Procuring the 98% purity grade minimizes side-products that could complicate library purification and biological testing .

CNS-Targeted Intermediate Requiring Low Hydrogen-Bond Donor Count

For programs targeting CNS-penetrant small molecules, intermediates with HBD = 0 are preferred to maximize passive blood-brain barrier permeability. The target compound's zero HBD count (versus HBD = 1 for the free amine hydrochloride salt) makes it the appropriate choice for constructing CNS-focused compound collections, particularly when the Boc group will be retained through subsequent steps before a late-stage global deprotection .

IKK2 Inhibitor Intermediate Supply with Defined Purity for Process Chemistry

Although the 2-bromophenoxy analog is the reported intermediate for the IKK2 inhibitor AZD3264 [2], the 4-bromo-2-chloro variant serves as a closely related surrogate for SAR exploration around the IKK2 pharmacophore. The availability of this compound at ≥98% purity from ISO-certified suppliers provides a reliable starting point for medicinal chemists who require consistent quality across multiple rounds of analog synthesis and biological evaluation.

Physicochemical Property-Driven Building Block Selection for Fragment-Based Screening

In fragment-based drug discovery, the calculated LogP of 4.49 and TPSA of 38.77 Ų position this intermediate within the desirable property space for lead-like fragments . When researchers compare building blocks, these quantitative descriptors provide a rationale for selecting the N-Boc-protected form over more polar deprotected analogs (estimated LogP ~2.3) that may fall outside optimal fragment property ranges and compromise subsequent hit-to-lead optimization trajectories.

Quote Request

Request a Quote for Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.